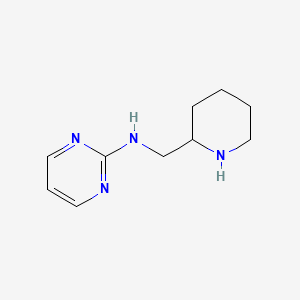
N-(piperidin-2-ylmethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(piperidin-2-ylmethyl)pyrimidin-2-amine is a compound that features a piperidine ring attached to a pyrimidine ring via a methylene bridge. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both piperidine and pyrimidine moieties in its structure makes it a versatile building block for the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of a piperidine derivative with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrimidine under basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, and bases like potassium carbonate or sodium hydride are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-2-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the piperidine or pyrimidine moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol.
Substitution: Halogenated reagents, bases like potassium carbonate or sodium hydride; solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of substituted piperidine-pyrimidine compounds.
Scientific Research Applications
N-(piperidin-2-ylmethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and oncological diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers use the compound to study its biological activity and interactions with various biomolecules, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(piperidin-2-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine and pyrimidine moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-2-ylmethyl)pyridine-2-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(piperidin-2-ylmethyl)pyrazine-2-amine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
N-(piperidin-2-ylmethyl)quinoline-2-amine: Similar structure but with a quinoline ring instead of a pyrimidine ring.
Uniqueness
N-(piperidin-2-ylmethyl)pyrimidin-2-amine is unique due to the presence of both piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. The pyrimidine ring is known for its role in nucleic acids and its ability to participate in various biochemical processes, while the piperidine ring is a common motif in many pharmaceuticals. This combination makes the compound a valuable scaffold for drug discovery and other scientific research applications.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H16N4/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h3,6-7,9,11H,1-2,4-5,8H2,(H,12,13,14) |
InChI Key |
XVEDDYCPTYQOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CNC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















